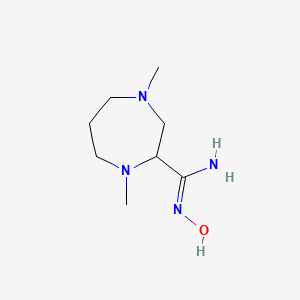
N'-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide (CAS No. 1564153-75-8) is a chemical compound with the molecular formula C₈H₁₈N₄O. It has a molecular weight of 186.25 g/mol . This compound belongs to the class of carboximidamides and contains a diazepane ring with an N-hydroxy group attached.
Preparation Methods
Synthetic Routes:: The synthetic routes for N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide are not widely documented. researchers have likely explored various methods to synthesize this compound. Further research is needed to provide specific synthetic pathways.
Industrial Production Methods:: As of now, there is no established industrial-scale production method for N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide. Its use in industry may be limited due to its specialized nature.
Chemical Reactions Analysis
Reactivity:: N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide may undergo various chemical reactions, including:
Oxidation: It could potentially be oxidized under suitable conditions.
Substitution: The N-hydroxy group may participate in substitution reactions.
Other Transformations: Further investigations are required to explore its reactivity comprehensively.
Common Reagents and Conditions:: Specific reagents and conditions for reactions involving this compound are not well-documented. Researchers would need to explore suitable reagents based on the desired transformation.
Major Products:: The major products resulting from reactions involving N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide would depend on the specific reaction type. These products could include derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Researchers may investigate its pharmacological properties, such as enzyme inhibition or receptor binding.
Biological Studies: It could serve as a probe to study biological processes involving diazepane-containing molecules.
Catalysis: The compound might find applications as a ligand or catalyst in organic synthesis.
Mechanism of Action
The precise mechanism by which N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide exerts its effects remains unknown. Further research is necessary to elucidate its interactions with biological targets and pathways.
Comparison with Similar Compounds
While specific comparisons are challenging due to limited data, researchers can explore related compounds, such as N′-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide (CAS No. 283166-41-6) . Highlighting the uniqueness of N’-Hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide would require further investigation.
Properties
Molecular Formula |
C8H18N4O |
|---|---|
Molecular Weight |
186.26 g/mol |
IUPAC Name |
N'-hydroxy-1,4-dimethyl-1,4-diazepane-2-carboximidamide |
InChI |
InChI=1S/C8H18N4O/c1-11-4-3-5-12(2)7(6-11)8(9)10-13/h7,13H,3-6H2,1-2H3,(H2,9,10) |
InChI Key |
QIJOUXBVZFQOAT-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCCN(C(C1)/C(=N/O)/N)C |
Canonical SMILES |
CN1CCCN(C(C1)C(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



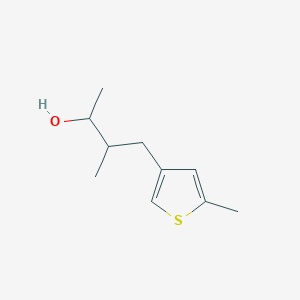
![3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile](/img/structure/B13275061.png)

![2-{[Cyclopropyl(phenyl)methyl]amino}propan-1-ol](/img/structure/B13275079.png)
![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B13275086.png)


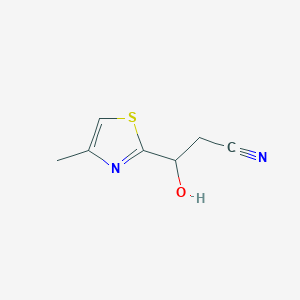
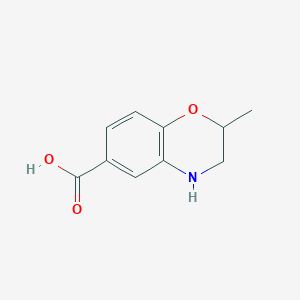
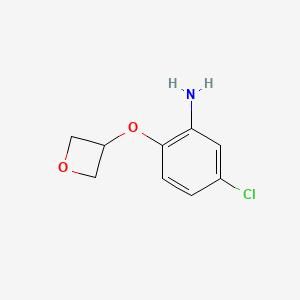
amine](/img/structure/B13275128.png)

![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13275151.png)
